molecular formula C10H11ClFN3O2 B13480856 Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Cat. No.: B13480856
M. Wt: 259.66 g/mol
InChI Key: IQYJFEYFGNYHIC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride typically involves the reaction of ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate with hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis and high yield

    Continuous flow reactors: For large-scale production and consistent quality

    Purification: Techniques such as recrystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenating agents like bromine or chlorine

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties

    Medicine: Explored for its potential use in drug development and therapeutic applications

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating their function

    Interact with receptors: Modulating signal transduction pathways

    Affect cellular processes: Such as cell proliferation, apoptosis, or differentiation

Comparison with Similar Compounds

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate: Differing in the position of the fluorine atom

    Ethyl 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate: Differing in the presence of a bromine atom

    Ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate: Differing in the presence of a chlorine atom and a pyrimidine ring

Properties

Molecular Formula

C10H11ClFN3O2

Molecular Weight

259.66 g/mol

IUPAC Name

ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H10FN3O2.ClH/c1-2-16-10(15)6-4-13-14-5-7(11)8(12)3-9(6)14;/h3-5H,2,12H2,1H3;1H

InChI Key

IQYJFEYFGNYHIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C(=CN2N=C1)F)N.Cl

Origin of Product

United States

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